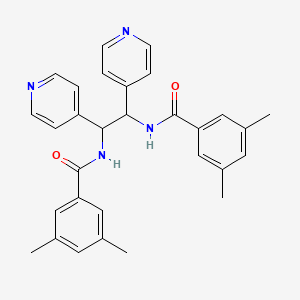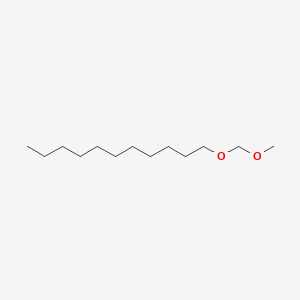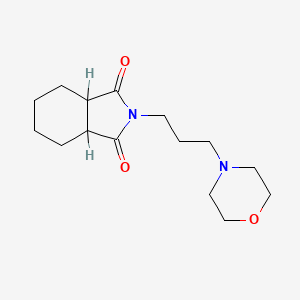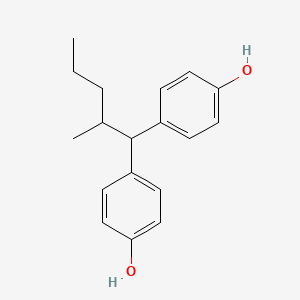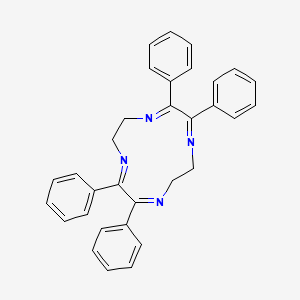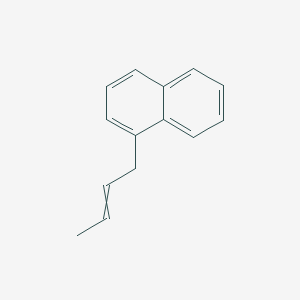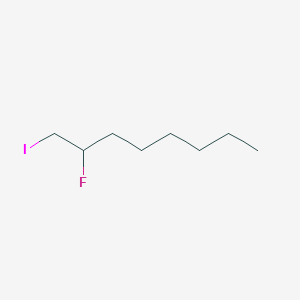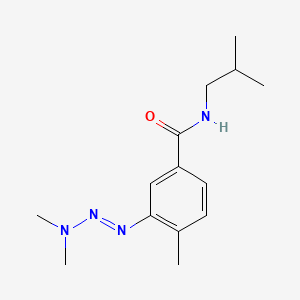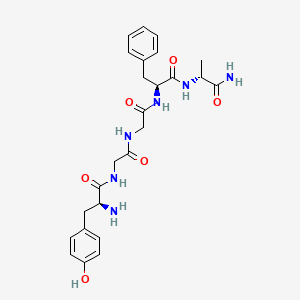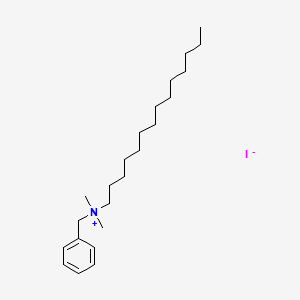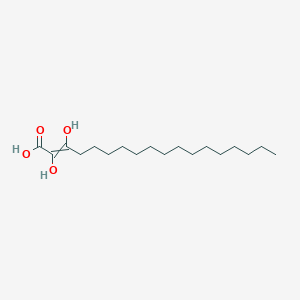![molecular formula C21H27LiO2 B14447412 lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene CAS No. 78692-76-9](/img/structure/B14447412.png)
lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene is an organolithium compound that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a lithium atom bonded to a phenyl group and a pentyl chain with an ethoxyethoxy substituent.
Méthodes De Préparation
The synthesis of lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene typically involves the reaction of a phenyl halide with lithium metal. This process can be carried out using different methods, including:
Direct Reaction with Lithium Metal: The phenyl halide reacts with lithium metal to form the organolithium compound.
Metal-Halogen Exchange Reaction: This method involves the reaction of an alkyl halide with an organolithium reagent, such as n-butyllithium, to produce the desired compound.
Analyse Des Réactions Chimiques
Lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Applications De Recherche Scientifique
Lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phenyl groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene involves its interaction with molecular targets and pathways. The compound can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in various cellular processes . These interactions can lead to changes in neurotransmitter levels and signaling pathways, contributing to its effects on mood and behavior .
Comparaison Avec Des Composés Similaires
Lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene can be compared to other organolithium compounds, such as phenyllithium and lithium diisopropylamide. While these compounds share some similarities in their reactivity and applications, this compound is unique due to its specific structure and substituents . This uniqueness allows it to participate in distinct chemical reactions and exhibit different biological activities.
Similar Compounds
- Phenyllithium
- Lithium diisopropylamide
- Lithium tetramethylpiperidide
Propriétés
Numéro CAS |
78692-76-9 |
|---|---|
Formule moléculaire |
C21H27LiO2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene |
InChI |
InChI=1S/C21H27O2.Li/c1-3-22-18(2)23-17-11-10-16-21(19-12-6-4-7-13-19)20-14-8-5-9-15-20;/h4-9,12-15,18H,3,10-11,16-17H2,1-2H3;/q-1;+1 |
Clé InChI |
NMZSYCSTHLMILR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCOC(C)OCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


